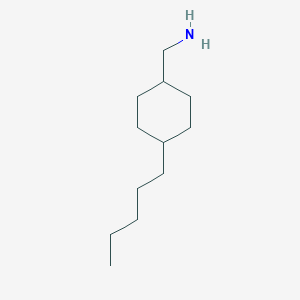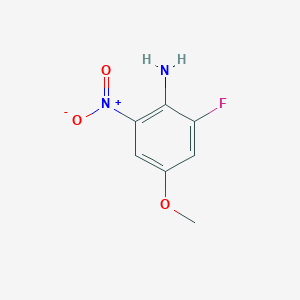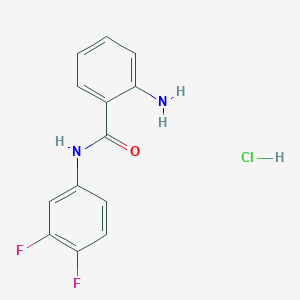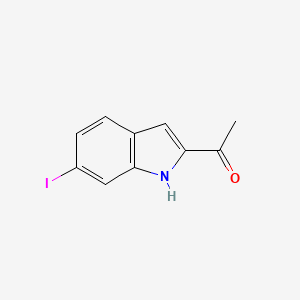
1-(6-Iodo-1H-indol-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Iodo-1H-indol-2-yl)ethanone is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features an iodine atom at the 6th position of the indole ring and an ethanone group at the 2nd position. The presence of iodine makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Méthodes De Préparation
The synthesis of 1-(6-Iodo-1H-indol-2-yl)ethanone typically involves the iodination of an indole precursor followed by the introduction of the ethanone group. One common method starts with 6-iodoindole, which can be synthesized through the iodination of indole using iodine and an oxidizing agent such as potassium iodate. The resulting 6-iodoindole is then subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride to introduce the ethanone group at the 2nd position .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(6-Iodo-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, which can replace iodine with an azide group.
Oxidation and Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride. Conversely, it can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative to form a new carbon-carbon bond.
Major products formed from these reactions include various substituted indoles, alcohols, and carboxylic acids, depending on the reagents and conditions used.
Applications De Recherche Scientifique
1-(6-Iodo-1H-indol-2-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of new materials and catalysts.
Biology: Indole derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is used in the development of pharmaceuticals, particularly those targeting neurological and inflammatory diseases. Its derivatives have shown potential as inhibitors of specific enzymes and receptors.
Mécanisme D'action
The mechanism of action of 1-(6-Iodo-1H-indol-2-yl)ethanone and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. The indole ring can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological pathways. For example, some derivatives inhibit enzymes involved in inflammation by binding to their active sites and preventing substrate access .
Comparaison Avec Des Composés Similaires
1-(6-Iodo-1H-indol-2-yl)ethanone can be compared with other indole derivatives, such as:
1-(1H-indol-3-yl)ethanone: Lacks the iodine atom, making it less reactive in substitution reactions.
1-(5-Bromo-1H-indol-2-yl)ethanone: Similar structure but with a bromine atom, which has different reactivity and biological properties.
1-(6-Chloro-1H-indol-2-yl)ethanone:
Propriétés
Formule moléculaire |
C10H8INO |
|---|---|
Poids moléculaire |
285.08 g/mol |
Nom IUPAC |
1-(6-iodo-1H-indol-2-yl)ethanone |
InChI |
InChI=1S/C10H8INO/c1-6(13)9-4-7-2-3-8(11)5-10(7)12-9/h2-5,12H,1H3 |
Clé InChI |
WUCGWVTVJBYNRA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(N1)C=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


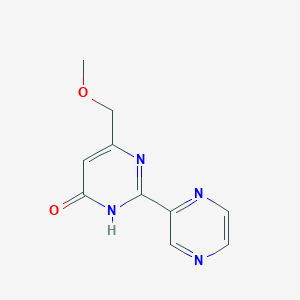
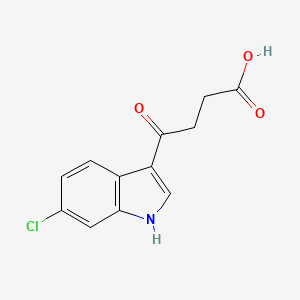
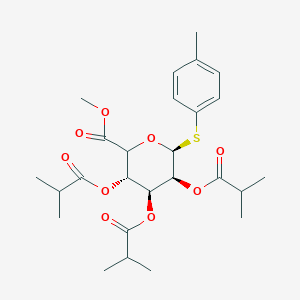

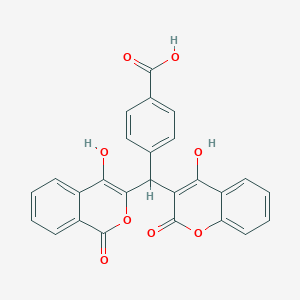
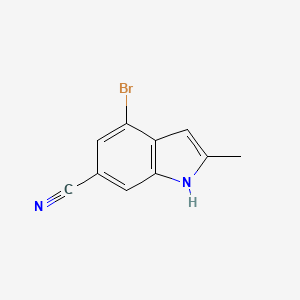

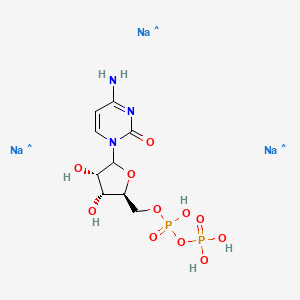
![[2-(Benzylamino)cyclohexyl]methanol](/img/structure/B12822304.png)
![1-([1,2,4]Triazolo[1,5-a]pyridin-5-yl)ethan-1-one](/img/structure/B12822320.png)
![(R)-5-isopropyl-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B12822321.png)
